Quinoline, 5,7-dimethyl-
Overview
Description
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It is a colorless hygroscopic liquid with a strong odor . Quinoline, 5,7-dimethyl- contains total 24 bond(s); 13 non-H bond(s), 11 multiple bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), and 1 Pyridine(s) .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided . This review covers original literature published in 2006–2021 .Molecular Structure Analysis
Quinoline, 5,7-dimethyl- contains total 24 bond(s); 13 non-H bond(s), 11 multiple bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), and 1 Pyridine(s) .Chemical Reactions Analysis
The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations . For examples, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor . Aged samples, especially if exposed to light, become yellow and later brown . Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Scientific Research Applications
Mutagenicity of Derivatives : A study by Nagao et al. (1981) investigated the mutagenicity of various derivatives of 2-amino-3-methylimidazo[4,5-f]quinoline, including those with methyl substitutions like 2-amino-1,4-dimethylimidazo[4,5-f]quinoline. They found that certain methyl substitutions can significantly enhance mutagenicity (Nagao et al., 1981).
HIV Transcription Modulation : Bedoya et al. (2010) explored the antiviral properties of 18 quinoline-based compounds against HIV. Their findings suggested that specific quinoline derivatives, particularly those with methoxy substituents, can inhibit HIV transcription by affecting nuclear factor-kappaB (NF-kappaB) and specificity protein-1 (SP1) (Bedoya et al., 2010).
Alzheimer's Disease Research : Villemagne et al. (2017) conducted a study on 8‐OH quinoline (2‐(dimethylamino) methyl‐5, 7‐dichloro‐8‐hydroxyquinoline [PBT2]) targeting amyloid β in Alzheimer's disease. They found that PBT2 might alter the Aβ‐PET signal in subjects with prodromal or mild Alzheimer's disease (Villemagne et al., 2017).
Anticancer Activity : Solomon and Lee (2011) reviewed the role of quinoline and its analogs in cancer drug development. They highlighted the synthetic versatility of quinoline and its effectiveness in inhibiting various cancer drug targets (Solomon & Lee, 2011).
DNA Interaction Studies : Osiadacz et al. (2000) analyzed the site-specific intercalation of 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ) with DNA. They found that DiMIQ binds preferentially to certain DNA regions, which has implications for its cytotoxic activity (Osiadacz et al., 2000).
Mechanism of Action
Quinoline, which consists of benzene fused with N -heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This model also explains the increased action of the FQs over the first-generation quinolines, where the fluorine substituent likely perturbs the electronic balance of the partially aromatic structure and strengthens pi-stacking interactions with the DNA bases .
Safety and Hazards
Future Directions
Quinoline, which consists of benzene fused with N -heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This review aims to present the recent advances in chemistry, medicinal potential and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
properties
IUPAC Name |
5,7-dimethylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-6-9(2)10-4-3-5-12-11(10)7-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOMGICWOPOOGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455314 | |
Record name | Quinoline, 5,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline, 5,7-dimethyl- | |
CAS RN |
20150-89-4 | |
Record name | 5,7-Dimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20150-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 5,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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